molecular formula C16H22N2O4 B4413984 ethyl 2-{1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl}acetate

ethyl 2-{1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B4413984
M. Wt: 306.36 g/mol
InChI Key: UNAWHJLPLGCWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetate is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a methoxybenzyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl}acetate typically involves the reaction of 3-methoxybenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroacetate. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form a secondary alcohol.

    Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl [1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-{1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function, leading to changes in cellular signaling pathways.

    Pathways Involved: The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Ethyl [1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetate can be compared with other piperazine derivatives, such as:

    1-(3-Methoxybenzyl)piperazine: Lacks the ethyl acetate moiety, resulting in different chemical properties and biological activities.

    1-(3-Methoxybenzyl)-4-oxo-2-piperazinyl]acetate: Similar structure but with variations in the functional groups, leading to distinct reactivity and applications.

The uniqueness of ethyl 2-{1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl}acetate lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-22-15(19)10-14-16(20)17-7-8-18(14)11-12-5-4-6-13(9-12)21-2/h4-6,9,14H,3,7-8,10-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAWHJLPLGCWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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